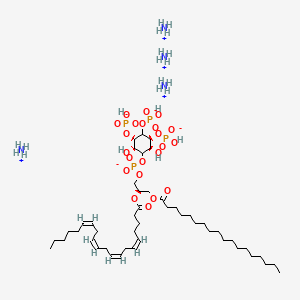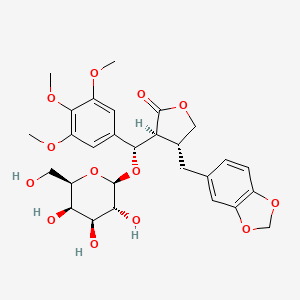
5-Norbornene-2-carboxylic tetrahydrofurfuryl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Norbornene-2-carboxylic tetrahydrofurfuryl ester is a chemical compound derived from 5-norbornene-2-carboxylic acid and tetrahydrofurfuryl alcohol. This ester is notable for its unique bicyclic structure, which imparts distinct chemical properties and reactivity. It is used in various applications, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-norbornene-2-carboxylic tetrahydrofurfuryl ester typically involves the esterification of 5-norbornene-2-carboxylic acid with tetrahydrofurfuryl alcohol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous flow reactors to enhance efficiency and yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction conditions and minimizing side reactions.
化学反応の分析
Types of Reactions: 5-Norbornene-2-carboxylic tetrahydrofurfuryl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or amides.
科学的研究の応用
5-Norbornene-2-carboxylic tetrahydrofurfuryl ester finds applications in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Employed in the synthesis of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique reactivity and stability.
作用機序
The mechanism of action of 5-norbornene-2-carboxylic tetrahydrofurfuryl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The bicyclic structure of the compound also allows it to engage in cycloaddition reactions, forming new cyclic compounds that can modulate biological pathways.
類似化合物との比較
5-Norbornene-2-carboxylic acid: The parent compound, which can be esterified to form various esters.
5-Norbornene-2-methanol: A related compound with a hydroxyl group instead of an ester group.
5-Norbornene-2-acetic acid: Another derivative with an acetic acid functional group.
Uniqueness: 5-Norbornene-2-carboxylic tetrahydrofurfuryl ester is unique due to its combination of the norbornene structure and the tetrahydrofurfuryl ester group. This combination imparts distinct reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.
特性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
oxolan-2-ylmethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C13H18O3/c14-13(16-8-11-2-1-5-15-11)12-7-9-3-4-10(12)6-9/h3-4,9-12H,1-2,5-8H2/t9-,10+,11?,12?/m0/s1 |
InChIキー |
UBCPWLMQVDVFGE-DMOGRIERSA-N |
異性体SMILES |
C1CC(OC1)COC(=O)C2C[C@@H]3C[C@H]2C=C3 |
正規SMILES |
C1CC(OC1)COC(=O)C2CC3CC2C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


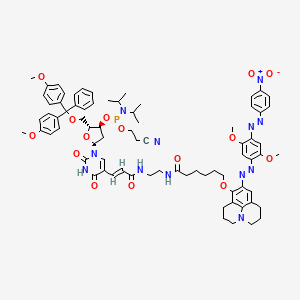



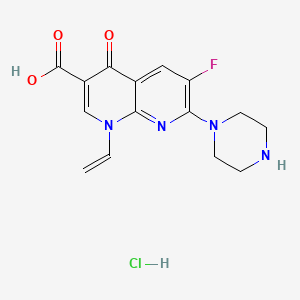
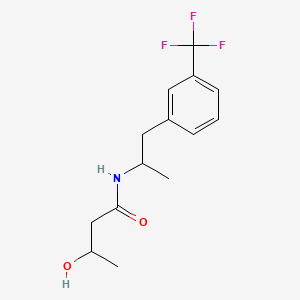
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)


![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)

